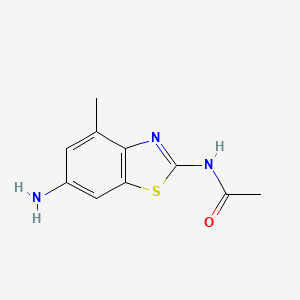

N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

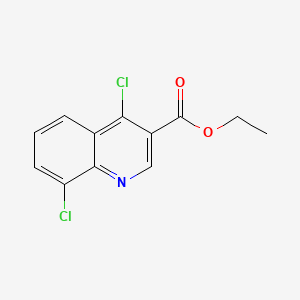

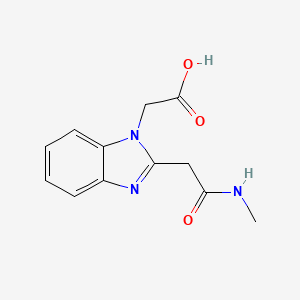

“N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide” is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3OS/c1-5-3-7(11)4-8-9(5)13-10(15-8)12-6(2)14/h3-4H,11H2,1-2H3,(H,12,13,14) .Scientific Research Applications

Structural Activity Relationship and Importance in Medicinal Chemistry

Benzothiazole derivatives, such as N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide, play a crucial role in medicinal chemistry due to their wide array of biological activities and structural diversity. The unique methine center in the thiazole ring makes benzothiazole an important heterocyclic compound. These derivatives exhibit various pharmacological activities like anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. Substitution on the C-2 carbon atom and C-6 of the benzothiazole ring leads to this variety of biological activities, indicating the importance of structural variations in determining the functionality of the compounds (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Overview

Benzothiazole compounds, due to their versatile nature and capability to act as ligands to various biomolecules, have attracted significant attention in drug development, particularly as chemotherapeutic agents. The structural simplicity of benzothiazole and its derivatives, especially the 2-arylbenzothiazoles, are under active development for cancer treatment. The increasing importance of benzothiazole nucleus in drug discovery is evident from its presence in compounds used for treating various diseases and disorders. Moreover, patents filed during 2010-2014 reflect the growing interest and potential of benzothiazole derivatives in developing therapies for cancer, microbial infections, and other diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Biologically Active Derivatives

The importance of benzothiazole and its derivatives in medicinal chemistry is underscored by their broad spectrum of pharmacological properties. These compounds have been extensively used in practice to treat various diseases due to their high therapeutic potency. The easy functionalization of the benzothiazole moiety allows it to be a highly reactive building block for organic synthesis, including the synthesis of pharmacologically active heterocycles. The structural diversity offered by benzothiazole-based compounds is invaluable for the search for new therapeutic agents and diagnostic tools (Keri, Patil, Patil, & Budagumpi, 2015).

properties

IUPAC Name |

N-(6-amino-4-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-5-3-7(11)4-8-9(5)13-10(15-8)12-6(2)14/h3-4H,11H2,1-2H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRPTWWWAIQIRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355632 |

Source

|

| Record name | N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

314033-48-2 |

Source

|

| Record name | N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)

![Piperazine, 1-[(4-aminophenyl)sulfonyl]-4-phenyl-](/img/structure/B1299023.png)

![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)

![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)